EF24

NF-κB signaling IKK inhibition cancer cell death

EF24 is a defined monocarbonyl curcumin analog engineered for superior oral bioavailability (60% in mice) and potent NF-κB pathway suppression (IC50: 1.3 μM). Distinct from curcumin in post-transcriptional HIF-1α inhibition and microtubule stabilization. Essential for reproducible, high-fidelity preclinical oncology and inflammation studies requiring oral dosing.

Molecular Formula C19H16ClF2NO
Molecular Weight 347.8 g/mol
CAS No. 342808-40-6
Cat. No. B607272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEF24
CAS342808-40-6
SynonymsEF24;  EF 24;  EF-24; 
Molecular FormulaC19H16ClF2NO
Molecular Weight347.8 g/mol
Structural Identifiers
SMILESC1C(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)CN1
InChIInChI=1S/C19H15F2NO.ClH/c20-17-7-3-1-5-13(17)9-15-11-22-12-16(19(15)23)10-14-6-2-4-8-18(14)21;/h1-10,22H,11-12H2;1H/b15-9+,16-10+;
InChIKeyILMJCEBAMHGBAA-XETSTSIRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EF24 (3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one hydrochloride) CAS 342808-40-6: A Curcumin-Derived NF-κB Inhibitor with Differentiated Potency and Bioavailability for Anticancer and Anti-inflammatory Research Procurement


3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one hydrochloride, commonly designated EF24 or NSC 716993, is a synthetic monocarbonyl analog of curcumin [1]. It is chemically defined as (3E,5E)-3,5-bis[(2-fluorophenyl)methylene]-4-piperidinone hydrochloride, with a molecular formula of C19H16ClF2NO and a molecular weight of 347.79 g/mol for the hydrochloride salt . EF24 was rationally designed to overcome the poor systemic bioavailability and modest potency of the parent phytochemical curcumin, while retaining and amplifying the capacity to suppress the NF-κB signaling pathway via direct inhibition of IκB kinase (IKK) [2]. This compound is utilized extensively in preclinical oncology, inflammation, and hemorrhagic shock research as a chemical probe with verifiable, quantifiable differentiation from curcumin and structurally related analogs.

EF24 (3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one hydrochloride) CAS 342808-40-6: Why Curcumin or Other Analogs Cannot Simply Substitute as a Research Tool


Generic substitution of EF24 with curcumin or other monocarbonyl analogs (e.g., EF31, CLEFMA) is scientifically unsound due to profound, quantifiable differences in molecular pharmacology. EF24 exhibits a distinct mechanism of action compared to curcumin, including a 10-fold higher potency in suppressing NF-κB nuclear translocation (IC50: 1.3 μM vs. 13 μM) and a post-transcriptional inhibition of HIF-1α, whereas curcumin acts transcriptionally [1]. Furthermore, EF24's oral bioavailability in mice is 60%, a parameter that contrasts sharply with the negligible systemic exposure of curcumin and varies significantly even among close analogs such as CLEFMA [2]. These divergent biochemical and pharmacokinetic profiles preclude any assumption of functional equivalence in experimental models; the specific quantitative parameters outlined in the evidence guide below are essential for ensuring experimental reproducibility and accurate interpretation of results.

EF24 (3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one hydrochloride) CAS 342808-40-6: Quantified Differentiation from Curcumin and Analogs for Scientific Procurement Decisions


NF-κB Pathway Inhibition Potency: EF24 vs. Curcumin

EF24 demonstrates approximately a 10-fold enhancement in the potency of blocking NF-κB nuclear translocation compared to curcumin [1]. Specifically, EF24 achieved an IC50 of 1.3 μM for inhibiting TNF-α-induced NF-κB nuclear translocation, whereas curcumin required a concentration of 13 μM to achieve the same effect. This quantitative advantage is directly attributed to the direct inhibition of IκB kinase (IKK) catalytic activity by EF24, a mechanism confirmed in an in vitro-reconstituted IKK assay.

NF-κB signaling IKK inhibition cancer cell death

In Vivo Oral Bioavailability: EF24 vs. Curcumin and Intraperitoneal Administration

EF24 overcomes the critical limitation of curcumin's poor oral absorption. In a mouse pharmacokinetic study, EF24 exhibited an oral bioavailability of 60%, a value that starkly contrasts with the negligible oral bioavailability reported for curcumin [1]. In the same study, intraperitoneal (i.p.) administration of EF24 yielded a bioavailability of 35%. The plasma protein binding of EF24 was determined to be >98%, with preferential binding to albumin.

pharmacokinetics oral bioavailability drug delivery

Antiproliferative Activity: EF24 vs. Curcumin

EF24 demonstrates potent and broad-spectrum antiproliferative activity against multiple cancer cell lines, with quantifiable superiority over curcumin. In a direct comparative study, EF24 exhibited an anticancer potency approximately 10 times higher than curcumin against lung, breast, ovarian, and cervical cancer cells [1]. Specific GI50 values for EF24 against melanoma and breast cancer cell lines are reported as 0.7 μM and 0.8 μM, respectively .

anticancer cell viability GI50

Mechanistic Differentiation: HIF-1α Inhibition

EF24 and curcumin, while structurally related, employ distinct molecular mechanisms to inhibit HIF-1α. Curcumin suppresses HIF-1α by inhibiting its gene transcription. In contrast, EF24 exerts its inhibitory effect post-transcriptionally, without altering HIF-1α gene transcription [1]. This mechanistic divergence is further underscored by the observation that EF24, but not curcumin, induces microtubule stabilization in cells, a phenotype not attributable to direct tubulin binding in vitro but rather to upstream cellular signaling events [1].

HIF-1α microtubule stabilization mechanism of action

Comparison with Next-Generation Analog EF31

While EF24 demonstrates clear superiority over curcumin, it is important to note that the structurally related analog EF31 exhibits even greater potency in inhibiting NF-κB activity. A comparative study concluded that EF31 possesses greater potency in NF-κB activity inhibition compared to both curcumin and EF24, and its mechanism is based on anti-inflammatory and anti-survival activities [1]. This positions EF24 as an intermediate-potency analog within the curcumin-derived chemical series, which may be advantageous for studies requiring a less extreme perturbation of the NF-κB pathway or where differential selectivity is desired.

EF31 NF-κB inhibition curcumin analogs

EF24 (3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one hydrochloride) CAS 342808-40-6: Defined Preclinical Application Scenarios Derived from Quantitative Evidence


Oral Dosing In Vivo Studies Requiring Systemic NF-κB Inhibition

Given its 60% oral bioavailability in mice [1], EF24 is specifically suited for preclinical in vivo investigations where oral administration is required to achieve systemic suppression of NF-κB activity. This includes, but is not limited to, long-term oncological studies, chronic inflammation models, and metabolic disease research where repeated oral dosing via gavage or diet is more physiologically relevant than parenteral routes. Curcumin's negligible oral absorption renders it unusable in such experimental designs.

Investigating Post-Transcriptional Regulation of HIF-1α and Cytoskeletal Dynamics

EF24's unique ability to inhibit HIF-1α post-transcriptionally and induce microtubule stabilization, a property absent in curcumin [2], designates it as the compound of choice for research focused on the post-translational control of hypoxia-inducible factors and the interplay between NF-κB signaling and microtubule network integrity. Studies aiming to differentiate transcriptional versus post-transcriptional mechanisms of HIF-1α regulation should specifically utilize EF24.

Intermediate-Potency Chemical Probe for NF-κB Pathway Studies

In experimental systems where the potent NF-κB inhibition by EF31 (which exceeds that of EF24) [3] may lead to excessive cytotoxicity or obscure subtle pathway modulations, EF24 serves as an optimal, intermediate-potency chemical probe. This scenario includes co-culture systems, primary cell assays, or in vivo models where a partial but robust suppression of NF-κB activity is desired to investigate nuanced cellular responses or to mimic therapeutic dosing windows.

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